![molecular formula C14H8ClN5 B2755799 5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline CAS No. 1333714-00-3](/img/structure/B2755799.png)
5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline
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Description
The compound “5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline” is a nitrogenous heterocyclic compound. It is a derivative of the triazolo[4,3-b]pyridazine class of compounds . The compound has a molecular weight of 220.06 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[4,3-b]pyridazine ring fused with a quinoline ring . The exact structural details can be obtained through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .Safety and Hazards
Future Directions
The compound and its derivatives have shown promise in various areas of medicinal chemistry. They have been studied for their antibacterial activity, with some derivatives showing moderate to good antibacterial activities against both Gram-positive and Gram-negative strains . The compound’s structure-activity relationship and its potential for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases have also been discussed .
properties
IUPAC Name |
5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-12-6-7-13-17-18-14(20(13)19-12)10-3-1-5-11-9(10)4-2-8-16-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZVVDJEBSOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NN=C4N3N=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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